Cas no 2229126-42-3 (3-hydroxy-3-(4-methoxy-2-methylphenyl)propanenitrile)

3-hydroxy-3-(4-methoxy-2-methylphenyl)propanenitrile 化学的及び物理的性質
名前と識別子
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- 3-hydroxy-3-(4-methoxy-2-methylphenyl)propanenitrile
- β-Hydroxy-4-methoxy-2-methylbenzenepropanenitrile
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- インチ: 1S/C11H13NO2/c1-8-7-9(14-2)3-4-10(8)11(13)5-6-12/h3-4,7,11,13H,5H2,1-2H3
- InChIKey: BJGOMFPPPPYIAS-UHFFFAOYSA-N
- ほほえんだ: C(C1C=CC(=CC=1C)OC)(O)CC#N
3-hydroxy-3-(4-methoxy-2-methylphenyl)propanenitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1767297-0.1g |
3-hydroxy-3-(4-methoxy-2-methylphenyl)propanenitrile |
2229126-42-3 | 0.1g |
$691.0 | 2023-09-20 | ||
Enamine | EN300-1767297-0.5g |
3-hydroxy-3-(4-methoxy-2-methylphenyl)propanenitrile |
2229126-42-3 | 0.5g |
$754.0 | 2023-09-20 | ||
Enamine | EN300-1767297-10.0g |
3-hydroxy-3-(4-methoxy-2-methylphenyl)propanenitrile |
2229126-42-3 | 10g |
$3376.0 | 2023-06-03 | ||
Enamine | EN300-1767297-5.0g |
3-hydroxy-3-(4-methoxy-2-methylphenyl)propanenitrile |
2229126-42-3 | 5g |
$2277.0 | 2023-06-03 | ||
Enamine | EN300-1767297-2.5g |
3-hydroxy-3-(4-methoxy-2-methylphenyl)propanenitrile |
2229126-42-3 | 2.5g |
$1539.0 | 2023-09-20 | ||
Enamine | EN300-1767297-1.0g |
3-hydroxy-3-(4-methoxy-2-methylphenyl)propanenitrile |
2229126-42-3 | 1g |
$785.0 | 2023-06-03 | ||
Enamine | EN300-1767297-5g |
3-hydroxy-3-(4-methoxy-2-methylphenyl)propanenitrile |
2229126-42-3 | 5g |
$2277.0 | 2023-09-20 | ||
Enamine | EN300-1767297-0.05g |
3-hydroxy-3-(4-methoxy-2-methylphenyl)propanenitrile |
2229126-42-3 | 0.05g |
$660.0 | 2023-09-20 | ||
Enamine | EN300-1767297-0.25g |
3-hydroxy-3-(4-methoxy-2-methylphenyl)propanenitrile |
2229126-42-3 | 0.25g |
$723.0 | 2023-09-20 | ||
Enamine | EN300-1767297-1g |
3-hydroxy-3-(4-methoxy-2-methylphenyl)propanenitrile |
2229126-42-3 | 1g |
$785.0 | 2023-09-20 |
3-hydroxy-3-(4-methoxy-2-methylphenyl)propanenitrile 関連文献
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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5. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
3-hydroxy-3-(4-methoxy-2-methylphenyl)propanenitrileに関する追加情報
Professional Introduction to 3-hydroxy-3-(4-methoxy-2-methylphenyl)propanenitrile (CAS No: 2229126-42-3)
3-hydroxy-3-(4-methoxy-2-methylphenyl)propanenitrile, a compound with the chemical identifier CAS No: 2229126-42-3, represents a significant area of interest in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered attention for its potential applications in various biochemical pathways and drug development processes.
The molecular structure of 3-hydroxy-3-(4-methoxy-2-methylphenyl)propanenitrile consists of a propanenitrile backbone substituted with a hydroxyl group and a phenyl ring bearing methoxy and methyl substituents. This configuration endows the molecule with distinct electronic and steric properties, making it a valuable candidate for further investigation in synthetic chemistry and medicinal chemistry.
In recent years, there has been a growing interest in exploring the pharmacological properties of nitrile-containing compounds due to their diverse biological activities. The presence of the nitrile group in 3-hydroxy-3-(4-methoxy-2-methylphenyl)propanenitrile suggests potential interactions with various biological targets, including enzymes and receptors. These interactions may lead to therapeutic effects that are relevant to a range of diseases, such as inflammation, neurodegeneration, and metabolic disorders.
One of the most compelling aspects of this compound is its structural similarity to known bioactive molecules. For instance, the phenyl ring with methoxy and methyl substituents is a common motif found in many natural products and synthetic drugs. This motif is known to contribute to the binding affinity and selectivity of small molecules towards biological targets. By leveraging this structural feature, researchers can design derivatives of 3-hydroxy-3-(4-methoxy-2-methylphenyl)propanenitrile that exhibit enhanced pharmacological properties.
Recent studies have begun to elucidate the potential role of this compound in drug discovery. Researchers have utilized computational methods to predict the binding modes of 3-hydroxy-3-(4-methoxy-2-methylphenyl)propanenitrile with various biological targets. These studies have revealed that the compound can interact with enzymes involved in metabolic pathways, suggesting its potential as an inhibitor or modulator of these pathways. Such interactions could have therapeutic implications for conditions related to metabolic dysregulation.
In addition to its pharmacological potential, 3-hydroxy-3-(4-methoxy-2-methylphenyl)propanenitrile has also been explored for its role in synthetic chemistry. The nitrile group provides a versatile handle for further functionalization, allowing chemists to create a wide range of derivatives with tailored properties. This flexibility has enabled the development of novel synthetic strategies that could be applied to other complex molecules.
The synthesis of 3-hydroxy-3-(4-methoxy-2-methylphenyl)propanenitrile has been optimized by several research groups, leading to efficient and scalable methods for its preparation. These synthetic routes have involved multi-step organic transformations, including condensation reactions, hydrolysis, and functional group interconversions. The optimization of these processes has not only improved the yield but also reduced the environmental impact of the synthesis.
The biological activity of 3-hydroxy-3-(4-methoxy-2-methylphenyl)propanenitrile has been further investigated through in vitro and in vivo studies. Initial experiments have shown that the compound exhibits moderate activity against certain enzymatic targets, suggesting its potential as a lead compound for drug development. These findings have prompted more detailed studies to evaluate its efficacy and safety profiles in preclinical models.
The future directions for research on 3-hydroxy-3-(4-methoxy-2-methylphenyl)propanenitrile include exploring its mechanism of action and developing novel derivatives with improved pharmacological properties. Advances in structural biology and computational chemistry are expected to provide deeper insights into how this compound interacts with biological targets. Additionally, interdisciplinary approaches combining synthetic chemistry, pharmacology, and bioinformatics will be crucial in unlocking its full potential.
In conclusion, 3-hydroxy-3-(4-methoxy-2-methylphenyl)propanenitrile (CAS No: 2229126-42-3) is a promising compound with significant applications in chemical biology and drug discovery. Its unique structural features and potential biological activities make it an attractive candidate for further investigation. As research continues to uncover new insights into its properties and applications, this compound is poised to play an important role in the development of innovative therapeutic strategies.
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